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molecular formula C10H10F3NO B1602372 3-[3-(Trifluoromethyl)phenyl]propanamide CAS No. 535-53-5

3-[3-(Trifluoromethyl)phenyl]propanamide

Cat. No. B1602372
M. Wt: 217.19 g/mol
InChI Key: VWPGYZUOKQXPRA-UHFFFAOYSA-N
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Patent
US07361789B1

Procedure details

To a solution of 3-(3-trifluoromethyl-phenyl)-propionamide (12) (3.4 g, 15.7 mmol) in THF (70 mL) was added dropwise a solution of lithium aluminum hydride in THF (1.0 M, 15.7 mL, 15.7 mmol) at room temperature. The reaction mixture was heated to reflux for 4 hours, then cooled to 0° C. Ethyl acetate was added to quench the reaction. Sodium hydroxide (5 N) was added and the mixture was refluxed for 30 min. The reaction was cooled to room temperature. Ethyl acetate was added to extract the product. The organic layer was separated and washed by saturated sodium bicarbonate and brine, then dried over MgSO4. Evaporation gave a crude oil, which purified by chromatography to give compound 13 as a colorless oil (1.6 g, 50.2%).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
15.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
50.2%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][C:11]([NH2:13])=O)[CH:6]=[CH:7][CH:8]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)(=O)C.[OH-].[Na+]>C1COCC1>[F:1][C:2]([F:14])([F:15])[C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][CH2:11][NH2:13])[CH:6]=[CH:7][CH:8]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)CCC(=O)N)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
15.7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
to extract the product
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed by saturated sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
gave a crude oil, which
CUSTOM
Type
CUSTOM
Details
purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)CCCN)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 50.2%
YIELD: CALCULATEDPERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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